molecular formula C11H23N B15295481 N-(4-methylpentan-2-yl)cyclopentanamine

N-(4-methylpentan-2-yl)cyclopentanamine

Katalognummer: B15295481
Molekulargewicht: 169.31 g/mol
InChI-Schlüssel: YCZHEERCPPSCHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methylpentan-2-yl)cyclopentanamine is a chemical compound with a unique structure that combines a cyclopentane ring with an amine group and a branched alkyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpentan-2-yl)cyclopentanamine typically involves the reaction of cyclopentanone with an appropriate amine under reductive amination conditions. The reaction can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methylpentan-2-yl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

N-(4-methylpentan-2-yl)cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-(4-methylpentan-2-yl)cyclopentanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanamine: A simpler analog with a cyclopentane ring and an amine group.

    N-(4-methylpentan-2-yl)cyclopentanecarboxamide: A related compound with a carboxamide group instead of an amine.

Uniqueness

N-(4-methylpentan-2-yl)cyclopentanamine is unique due to its branched alkyl chain, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler analogs and provides unique properties that can be exploited in various applications.

Eigenschaften

Molekularformel

C11H23N

Molekulargewicht

169.31 g/mol

IUPAC-Name

N-(4-methylpentan-2-yl)cyclopentanamine

InChI

InChI=1S/C11H23N/c1-9(2)8-10(3)12-11-6-4-5-7-11/h9-12H,4-8H2,1-3H3

InChI-Schlüssel

YCZHEERCPPSCHE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)NC1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.